Cas no 62966-74-9 (3-Amino-4-(4-methoxyphenoxy)benzotrifluoride)

3-Amino-4-(4-methoxyphenoxy)benzotrifluoride is a fluorinated aromatic compound featuring both amino and methoxyphenoxy functional groups. Its trifluoromethyl group enhances electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The compound’s structural versatility allows for applications as an intermediate in the development of bioactive molecules, particularly in modifying pharmacokinetic properties. The presence of the methoxyphenoxy moiety contributes to improved solubility and stability, while the amino group offers reactivity for further derivatization. This compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic frameworks. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications.
3-Amino-4-(4-methoxyphenoxy)benzotrifluoride structure
62966-74-9 structure
Product Name:3-Amino-4-(4-methoxyphenoxy)benzotrifluoride
CAS No:62966-74-9
MF:C14H12F3NO2
MW:283.245794296265
MDL:MFCD00792432
CID:502057
PubChem ID:2735929
Update Time:2025-10-30

3-Amino-4-(4-methoxyphenoxy)benzotrifluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-(4-methoxyphenoxy)-5-(trifluoromethyl)-
    • 2-(4-Methoxyphenoxy)-5-(trifluoroMethyl)aniline
    • 2-(4-methoxyphenoxy)-5-(trifluoromethyl)benzenamine
    • 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride
    • Maybridge1_006203
    • PKPSWDNMWOYYEX-UHFFFAOYSA-N
    • FT-0608661
    • SB82382
    • CS-0313460
    • 3-amino-4-(4-methoxyphenoxy)-benzotrifluoride
    • SCHEMBL2978238
    • HMS559B21
    • MLS000861456
    • SMR000460240
    • PS-7210
    • 3-Amino-4-(4-MethoxyphenoxyBenzotrifluoride
    • POSMWQJVSXBLGW-UHFFFAOYSA-N
    • 62966-74-9
    • DTXSID80371028
    • A834130
    • AKOS000100913
    • MFCD00792432
    • HMS2788B19
    • CHEMBL1327255
    • 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride, 2-Amino-4'-methoxy-4-(trifluoromethyl)diphenyl ether
    • G85889
    • MDL: MFCD00792432
    • Inchi: 1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3
    • InChI Key: PKPSWDNMWOYYEX-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)N)OC1C=CC(=CC=1)OC)(F)F

Computed Properties

  • Exact Mass: 283.08200
  • Monoisotopic Mass: 283.082
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • Density: 1.288
  • Melting Point: 73 °C
  • Boiling Point: 338.3°C at 760 mmHg
  • Flash Point: 158.4°C
  • Refractive Index: 1.536
  • PSA: 44.48000
  • LogP: 4.66970

3-Amino-4-(4-methoxyphenoxy)benzotrifluoride Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

3-Amino-4-(4-methoxyphenoxy)benzotrifluoride Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-Amino-4-(4-methoxyphenoxy)benzotrifluoride Pricemore >>

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3-Amino-4-(4-methoxyphenoxy)benzotrifluoride Suppliers

Amadis Chemical Company Limited
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(CAS:62966-74-9)3-Amino-4-(4-methoxyphenoxy)benzotrifluoride
Order Number:A834130
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:36
Price ($):266.0
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Additional information on 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride

Introduction to 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride (CAS No. 62966-74-9)

3-Amino-4-(4-methoxyphenoxy)benzotrifluoride, with the chemical formula C14H11FN2O3, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 62966-74-9, represents a structurally complex molecule that exhibits potential biological activity, making it a subject of extensive research in drug discovery and development.

The structural framework of 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of a trifluoromethyl group at the para position of the benzene ring enhances lipophilicity and metabolic stability, while the amino and phenoxy substituents introduce hydrogen bonding capabilities and further modulate interactions with biological targets. These features make it an attractive scaffold for designing novel therapeutic agents.

In recent years, the demand for fluorinated compounds in medicinal chemistry has surged due to their ability to improve pharmacokinetic profiles, such as bioavailability and half-life. The incorporation of fluorine atoms into drug molecules often leads to increased binding affinity and reduced susceptibility to metabolic degradation. 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride exemplifies this trend, as its fluorinated core has been explored in various preclinical studies for its potential applications in treating inflammatory diseases, neurological disorders, and even oncological conditions.

One of the most compelling aspects of 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride is its versatility in chemical modifications. Researchers have leveraged this compound as a precursor for synthesizing derivatives with enhanced specificity and efficacy. For instance, structural analogs of this molecule have been investigated for their anti-inflammatory properties, where the phenoxy group serves as a key moiety for interacting with cyclooxygenase (COX) enzymes. Preliminary studies suggest that modifications at the amino position can fine-tune activity against COX-2, offering a potential therapeutic edge over non-fluorinated analogs.

The role of fluorine in modulating electronic properties cannot be overstated. The electron-withdrawing nature of the trifluoromethyl group influences aromaticity and reactivity, which can be exploited to optimize drug interactions. In the context of 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride, this electronic influence has been harnessed to develop compounds with improved binding affinities to protein targets. For example, computational studies have demonstrated that fluorination at the para position enhances interactions with certain kinases, which are pivotal in cancer signaling pathways.

Advances in synthetic methodologies have also contributed to the growing interest in 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient construction of complex fluorinated structures. These methods have enabled researchers to access previously inaccessible derivatives of this compound, expanding the chemical space available for drug discovery. The synthesis of such compounds often involves multi-step processes that highlight the compound's synthetic utility and potential as an intermediate in larger drug development pipelines.

The biological activity of 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride has been explored across multiple therapeutic areas. In particular, its anti-inflammatory potential has been a focal point of investigation. Studies indicate that certain derivatives exhibit inhibitory effects on inflammatory mediators by modulating pathways involving nuclear factor kappa B (NF-κB). This suggests that further optimization could yield candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride has shown promise in neurological research. The ability of fluorinated aromatic compounds to cross the blood-brain barrier has made them valuable candidates for treating central nervous system (CNS) disorders. Preclinical data suggests that analogs of this compound may interact with neurotransmitter receptors or enzymes involved in neurodegeneration, offering hope for developing novel therapies against conditions like Alzheimer's disease or Parkinson's disease.

The safety profile of 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride is another critical consideration in its development as a therapeutic agent. While initial toxicity studies have not revealed significant concerns at moderate doses, further evaluation is necessary to assess long-term effects. Pharmacokinetic studies have provided insights into how this compound is metabolized and eliminated from the body, which are essential parameters for optimizing dosing regimens and minimizing side effects.

The integration of computational chemistry into drug discovery has accelerated the design process for compounds like 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride. Molecular modeling techniques allow researchers to predict how modifications will affect biological activity before synthesizing physical samples. This approach not only saves time but also reduces costs associated with trial-and-error experimentation. By leveraging these tools, scientists can rapidly identify promising derivatives that warrant further investigation.

The future direction of research on 3-Amino-4-(4-methoxyphenoxy)benzotrifluoride lies in exploring its potential as a lead compound for drug development. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into clinical applications. As our understanding of disease mechanisms evolves, so too will the strategies used to develop targeted therapies based on compounds like this one.

In conclusion,3-Amino-4-(4-methoxyphenoxy)benzotrifluoride (CAS No. 62966-74-9) represents a structurally intriguing molecule with significant promise in pharmaceutical research. Its unique combination of pharmacophoric elements makes it a valuable scaffold for designing novel therapeutic agents with applications across multiple diseases. With ongoing advancements in synthetic chemistry and computational biology,this compound continues to be an important focus in medicinal chemistry efforts aimed at improving human health.

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(CAS:62966-74-9)3-Amino-4-(4-methoxyphenoxy)benzotrifluoride
A834130
Purity:99%
Quantity:25g
Price ($):266.0
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